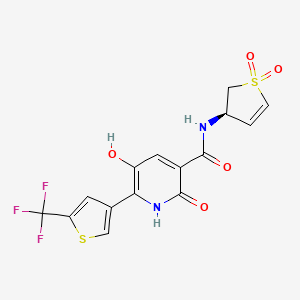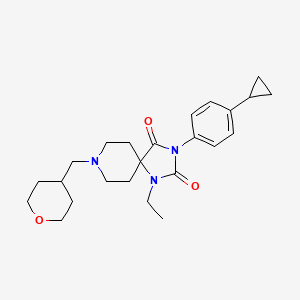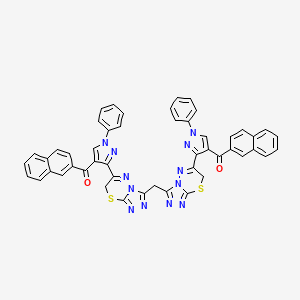
2-Aza-|A-adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aza-|A-adenosine is a synthetic nucleoside analog that has garnered significant interest due to its unique chemical properties and potential applications in various scientific fields. This compound is structurally similar to adenosine but features an additional nitrogen atom, which imparts distinct biochemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aza-|A-adenosine typically involves the modification of adenosine derivatives. One common method is the treatment of 1,N6-etheno-adenosine with alkali, followed by nitrosation . Another approach involves the treatment of 2-aza-1,N6-etheno-cyclic adenosine monophosphate with N-bromosuccinimide or bromine under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions, followed by purification processes to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Aza-|A-adenosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the additional nitrogen atom, which can participate in different chemical pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions using reagents like bromine or chlorine are common.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated nucleoside analogs.
Aplicaciones Científicas De Investigación
2-Aza-|A-adenosine has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent dye due to its unique photophysical properties.
Biology: The compound is employed in studies involving nucleoside analogs and their interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 2-Aza-|A-adenosine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the incorporation of thymidine into DNA, thereby affecting DNA synthesis and cell proliferation . Additionally, its fluorescent properties allow it to be used as a probe in various biochemical assays.
Comparación Con Compuestos Similares
2-Aza-1,N6-etheno-adenosine: Another nucleoside analog with similar fluorescent properties.
2-Aza-1,N6-etheno-cyclic adenosine monophosphate: A cyclic derivative used in similar applications.
Uniqueness: 2-Aza-|A-adenosine stands out due to its specific structural modifications, which confer unique biochemical properties. Its ability to selectively inhibit DNA synthesis in certain cancer cell lines while exhibiting minimal effects on normal cells highlights its potential as a targeted therapeutic agent .
Propiedades
Fórmula molecular |
C11H12N6O4 |
|---|---|
Peso molecular |
292.25 g/mol |
Nombre IUPAC |
(2R,3S,5R)-2-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H12N6O4/c18-3-5-7(19)8(20)11(21-5)16-4-13-6-9-12-1-2-17(9)15-14-10(6)16/h1-2,4-5,7-8,11,18-20H,3H2/t5-,7?,8+,11-/m1/s1 |
Clave InChI |
KTULKJXUQUOHBI-DWVWSIQXSA-N |
SMILES isomérico |
C1=CN2C(=N1)C3=C(N=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
SMILES canónico |
C1=CN2C(=N1)C3=C(N=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,4S,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12377258.png)
![rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid](/img/structure/B12377262.png)
![N-cyclopropyl-3-[4-[4-(2,3-dihydroxypropoxy)benzoyl]phenyl]-4-methylbenzamide](/img/structure/B12377266.png)

![5-[4-[[7-[[3-(2,6-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12377277.png)






